8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031269-02-8
VCID: VC3422851
InChI: InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H
SMILES: C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

CAS No.: 2031269-02-8

Cat. No.: VC3422851

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride - 2031269-02-8

Specification

CAS No. 2031269-02-8
Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
IUPAC Name 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H
Standard InChI Key OQQDTCJHIYBCEN-UHFFFAOYSA-N
SMILES C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl
Canonical SMILES C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Basic Properties

8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is identified by its CAS number 2031269-02-8 and has been cataloged in multiple chemical databases . The compound's parent structure, 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine, is separately identified with the CAS number 223915-75-1 . This chemical belongs to the benzazepine class, specifically a 1-benzazepine subtype, where the heterocyclic structure incorporates nitrogen within a seven-membered ring fused to a benzene ring. The compound has been assigned the European Community (EC) Number 975-938-5, facilitating its regulatory identification within scientific and commercial contexts .

The basic molecular properties of this compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O₂
Molecular Weight228.68 g/mol
Parent Compound FormulaC₁₀H₁₂N₂O₂
Parent Compound Weight192.214 g/mol
EC Number975-938-5
CAS Number2031269-02-8

The hydrochloride salt form of this compound is derived from its parent structure, which influences its solubility, stability, and bioavailability profiles in various physiological and laboratory conditions.

Structural Characteristics

The molecular structure of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride consists of a benzazepine scaffold—a bicyclic structure featuring a benzene ring fused to a seven-membered azepine ring containing a nitrogen atom . The compound bears a nitro group (NO₂) at position 8 of the benzene portion of the molecular framework, which significantly influences its electronic properties and potential receptor interactions .

The parent compound (non-hydrochloride form) has been characterized with the following structural identifiers:

  • SMILES notation: C1CCNC2=C(C1)C=CC(=C2)N+[O-]

  • InChI: InChI=1S/C10H12N2O2/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11H,1-3,6H2

  • InChIKey: PVXOIYWWBOZBCJ-UHFFFAOYSA-N

The hydrochloride salt formation occurs at the nitrogen atom in the azepine ring, resulting in a protonated nitrogen that carries a positive charge, balanced by the chloride counterion. This salt formation is significant for pharmaceutical applications as it generally enhances water solubility compared to the free base form, which is advantageous for drug formulation and administration .

Physical and Chemical Properties

The physical and chemical properties of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride are critical for understanding its behavior in various environments, including biological systems. Based on available data, the following properties have been documented for the parent compound:

PropertyValueSource
PSA (Polar Surface Area)57.85000
LogP2.48260
Exact Mass192.09000 (parent compound)
HS Code2933990090

For the parent compound, the predicted collision cross-section (CCS) values for various adducts have been calculated:

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.09715140.4
[M+Na]⁺215.07909151.1
[M+NH₄]⁺210.12369148.2
[M+K]⁺231.05303148.6
[M-H]⁻191.08259143.1
[M+Na-2H]⁻213.06454145.7
[M]⁺192.08932142.5
[M]⁻192.09042142.5

These collision cross-section values provide insights into the three-dimensional structure and potential interactions of the molecule in mass spectrometry analyses, which can be valuable for analytical identification and characterization purposes .

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

The compound falls into several hazard classes and categories:

  • Acute Toxicity (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3)

Proper precautionary measures are recommended when handling this compound, including:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • Additional precautionary statements (P301+P317, P302+P352, P304+P340, P305+P351+P338, and others)

These safety classifications and precautionary recommendations highlight the importance of proper handling procedures in laboratory and manufacturing environments.

ManufacturerProduct NumberPackagingPrice (USD)
TRCN49844025 mg$65
TRCN49844050 mg$90
TRCN498440250 mg$350
AK Scientific2697EJ1 g$657

This pricing structure reflects the compound's specialized nature and potentially complex synthesis requirements . The relatively high cost per gram suggests that this compound is primarily used for research purposes rather than as a bulk pharmaceutical intermediate. The availability from multiple vendors indicates ongoing research interest in this chemical entity or related benzazepine structures.

Structural Analogs and Related Compounds

While the search results focus specifically on 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, it's worth noting that this compound belongs to a broader family of benzazepine derivatives with potential pharmacological properties. The parent compound, 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine (CID 46864071), forms the structural foundation for the hydrochloride salt .

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